N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of poly(ADP-ribose) polymerase enzymes, which are crucial in DNA repair mechanisms. The presence of the trifluorophenyl group enhances its pharmacological properties by affecting lipophilicity and electronic characteristics.
This compound can be classified as:
The synthesis of N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide involves several key steps:
The synthetic route is characterized by:
The molecular formula for N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide is with a molecular weight of 451.4 g/mol. The structural representation includes:
Property | Value |
---|---|
Molecular Formula | C24H16F3N3O3 |
Molecular Weight | 451.4 g/mol |
IUPAC Name | N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxamide |
InChI Key | XKVRNUXFTLYQCP-UHFFFAOYSA-N |
N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's biological activity and enhancing its therapeutic potential.
The mechanism through which N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide exerts its biological effects primarily involves inhibition of poly(ADP-ribose) polymerase enzymes.
This action can lead to increased sensitivity of cancer cells to DNA-damaging agents .
Extensive studies have shown that modifications to the trifluorophenyl group can significantly affect both solubility and biological activity.
N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide has potential applications in:
Research indicates that compounds with similar structures exhibit promising results in preclinical trials for cancer treatment .
CAS No.: 1902954-60-2
CAS No.: 22756-36-1
CAS No.: 13767-16-3
CAS No.:
CAS No.: 85252-29-5